molecular formula C25H28N4O2S B2998780 N-benzhydryl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide CAS No. 1207034-06-7

N-benzhydryl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide

Cat. No.: B2998780
CAS No.: 1207034-06-7
M. Wt: 448.59
InChI Key: OCVXVNPLUNIVMH-UHFFFAOYSA-N
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Description

N-benzhydryl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a piperazine ring substituted with a benzhydryl group and a thiophene-2-carboxamido moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction using benzhydryl chloride and the piperazine core.

    Attachment of the Thiophene-2-carboxamido Moiety: The final step involves the acylation of the piperazine derivative with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzhydryl group can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Benzhydryl chloride, triethylamine, dichloromethane as solvent.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Various benzhydryl-substituted derivatives.

Scientific Research Applications

N-benzhydryl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzhydryl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzhydryl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide stands out due to its unique combination of a benzhydryl group and a thiophene-2-carboxamido moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzhydryl-4-[2-(thiophene-2-carbonylamino)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c30-24(22-12-7-19-32-22)26-13-14-28-15-17-29(18-16-28)25(31)27-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,19,23H,13-18H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVXVNPLUNIVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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